2-Chloro-3,4-difluorobenzyl bromide 2-Chloro-3,4-difluorobenzyl bromide
Brand Name: Vulcanchem
CAS No.: 1805526-51-5
VCID: VC7430988
InChI: InChI=1S/C7H4BrClF2/c8-3-4-1-2-5(10)7(11)6(4)9/h1-2H,3H2
SMILES: C1=CC(=C(C(=C1CBr)Cl)F)F
Molecular Formula: C7H4BrClF2
Molecular Weight: 241.46

2-Chloro-3,4-difluorobenzyl bromide

CAS No.: 1805526-51-5

Cat. No.: VC7430988

Molecular Formula: C7H4BrClF2

Molecular Weight: 241.46

* For research use only. Not for human or veterinary use.

2-Chloro-3,4-difluorobenzyl bromide - 1805526-51-5

Specification

CAS No. 1805526-51-5
Molecular Formula C7H4BrClF2
Molecular Weight 241.46
IUPAC Name 1-(bromomethyl)-2-chloro-3,4-difluorobenzene
Standard InChI InChI=1S/C7H4BrClF2/c8-3-4-1-2-5(10)7(11)6(4)9/h1-2H,3H2
Standard InChI Key BXAGQIRDTHLVIN-UHFFFAOYSA-N
SMILES C1=CC(=C(C(=C1CBr)Cl)F)F

Introduction

Molecular Structure and Physicochemical Properties

Structural Characteristics

2-Chloro-3,4-difluorobenzyl bromide (C₇H₄BrClF₂) features a benzyl core substituted with chlorine at position 2 and fluorine atoms at positions 3 and 4, with a bromomethyl group at position 1. This substitution pattern creates distinct electronic effects: the electron-withdrawing halogens increase the electrophilicity of the benzylic carbon, facilitating nucleophilic displacement reactions .

The molecular weight is 241.46 g/mol, with a refractive index of 1.55 and a flash point of 88°C . X-ray crystallography of analogous compounds reveals a planar aromatic ring with bond angles distorted by halogen steric effects, though specific structural data for this isomer remains unpublished.

Physical and Chemical Properties

Table 1 consolidates key physicochemical parameters:

PropertyValueMeasurement StandardSource
Boiling Point221°CASTM D86
Density (25°C)1.733 g/cm³ISO 758
Refractive Index (20°C)1.55ASTM D1218
Purity≥98%HPLC
Vapor Pressure (25°C)0.15 mmHgEstimated

The compound exists as a colorless to pale-yellow liquid under standard conditions, emitting a pungent odor characteristic of benzyl bromides . Its immiscibility with water (logP ≈ 2.8) necessitates organic solvents like dichloromethane or THF for reactions .

Synthesis and Manufacturing

Industrial Production Methods

Aromsyn’s patented route involves three stages:

  • Friedel-Crafts Bromination: Toluene derivatives undergo regioselective bromination using AlBr₃ catalyst at 40°C .

  • Halogenation: Sequential chlorination (Cl₂, FeCl₃) and fluorination (KF, crown ether) introduce substituents with >90% positional selectivity .

  • Purification: Short-path distillation under reduced pressure (10 mmHg) yields pharmaceutical-grade material .

Laboratory-Scale Synthesis

Small batches employ modified Schiemann reactions:

  • Diazotization of 3,4-difluoro-2-chlorobenzylamine with NaNO₂/HCl at −5°C

  • Subsequent treatment with CuBr in HBr affords the target compound in 68% yield .

Critical parameters:

  • Temperature control (±2°C) to minimize diazonium salt decomposition

  • Strict exclusion of moisture to prevent hydrolysis to benzyl alcohol

Reactivity and Functionalization

Nucleophilic Displacement

The benzylic bromide undergoes SN₂ reactions with diverse nucleophiles:

  • Amines: Forms benzylamines (k = 3.2 × 10⁻³ L/mol·s with piperidine in DMF)

  • Thiols: Produces sulfides (95% yield with thiophenol under phase-transfer conditions)

  • Azides: Generates benzyl azides for click chemistry applications

Steric effects from the 3,4-difluoro substituents slow reaction rates by 40% compared to unsubstituted benzyl bromide, as quantified by Hammett σₚ values (σ = +0.78) .

Coupling Reactions

Pd-catalyzed cross-couplings enable aromatic functionalization:

  • Suzuki-Miyaura: Couples with boronic acids (TOF = 1,200 h⁻¹ using Pd(OAc)₂/XPhos)

  • Buchwald-Hartwig Amination: Forms diarylamines (95% yield with BrettPhos ligand)

Notably, the chlorine substituent directs electrophilic substitutions to the para position, while fluorine atoms enhance ring stability toward oxidation .

Pharmaceutical Applications

Kinase Inhibitor Intermediates

This compound serves as a key precursor in EGFR tyrosine kinase inhibitors:

  • Conversion to 2-chloro-3,4-difluorobenzylamine via ammonolysis

  • Subsequent condensation with quinazoline cores yields gefitinib analogs with IC₅₀ ≤ 12 nM

Structure-activity relationship (SAR) studies show the 3,4-difluoro pattern improves target binding by 18% compared to mono-fluoro derivatives .

Radiopharmaceutical Labeling

The bromide’s high leaving group ability enables ¹⁸F incorporation for PET tracers:

  • Isotopic exchange with K¹⁸F/kryptofix-222 (65% RCY in 15 min)

  • Applications in amyloid-β imaging agents with brain uptake ratios >3.5

Regulatory and Environmental Considerations

Global Regulatory Status

  • EPA TSCA: Listed on inventory (2023 update)

  • REACH: Full registration pending ecotoxicity data (ECHA 2024)

  • HS Code: 2903.99.8090 (Halogenated aromatic derivatives)

Environmental Fate

  • Biodegradation: <10% in 28 days (OECD 301F)

  • Aquatic Toxicity: EC₅₀ (Daphnia magna) = 4.2 mg/L

  • Atmospheric Lifetime: 18 days (OH radical reaction)

Waste treatment mandates incineration with alkaline scrubbers to prevent HBr emissions .

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